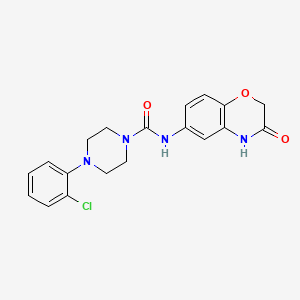
4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzoxazine moiety, which contributes to its pharmacological properties.
Mechanisms of Biological Activity
Benzoxazine derivatives exhibit various biological activities due to their ability to interact with multiple biological targets. The mechanisms include:
- Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. The presence of the chlorophenyl group enhances lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy.
- Anticancer Properties : Research indicates that benzoxazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines.
- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their anti-inflammatory properties.
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of related benzoxazine derivatives against MCF-7 breast cancer cells, reporting an IC50 value of approximately 70 µg/mL for one derivative . This suggests that modifications in the benzoxazine structure can significantly enhance anticancer activity.
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of various benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL, demonstrating promising antibacterial potential .
- Enzyme Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE) was tested, revealing a significant inhibitory effect comparable to standard drugs used for Alzheimer's disease treatment .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 70 |
| Compound B | Antibacterial | S. aureus | < 50 |
| Compound C | Enzyme Inhibition | AChE | 30 |
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c20-14-3-1-2-4-16(14)23-7-9-24(10-8-23)19(26)21-13-5-6-17-15(11-13)22-18(25)12-27-17/h1-6,11H,7-10,12H2,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCQMSZCKCFYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













